molecular formula C14H11N B142622 Iminostilbene CAS No. 256-96-2

Iminostilbene

Cat. No.: B142622
CAS No.: 256-96-2
M. Wt: 193.24 g/mol
InChI Key: LCGTWRLJTMHIQZ-UHFFFAOYSA-N
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Description

Iminostilbene, also known as 5H-dibenz[b,f]azepine, is a chemical compound with the molecular formula C14H11N. It is a heterocyclic compound consisting of two benzene rings fused to an azepine ring. This compound is a key intermediate in the synthesis of various pharmaceuticals, including carbamazepine and oxcarbazepine, which are used as anticonvulsants .

Synthetic Routes and Reaction Conditions:

    Intramolecular Rearrangement: One method involves an intramolecular rearrangement reaction of 1-phenylindole in an acidic system using sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds.

    Catalytic Dehydrogenation: Another method uses iminodibenzyl as a raw material.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products:

Mechanism of Action

Target of Action

Iminostilbene, a simple dibenzoazepine small molecule compound, has been identified to primarily target the pyruvate kinase isozyme type M2 (PKM2) . PKM2 plays a crucial role in the regulation of glucose metabolism and is involved in various cellular processes, including cell growth and proliferation .

Mode of Action

This compound interacts with its target, PKM2, in a dose-dependent manner . It binds to PKM2, reducing its expression and thereby influencing the downstream signaling pathways . This interaction results in the suppression of macrophage inflammation, which is beneficial in conditions such as myocardial ischemia-reperfusion injury .

Biochemical Pathways

The binding of this compound to PKM2 affects several biochemical pathways. It reduces the expression of HIF1α and the phosphorylation of STAT3 . These changes in the cellular signaling pathways lead to a decrease in the transcription and expression levels of inflammatory cytokines in macrophages .

Pharmacokinetics

It is known that the absorption of carbamazepine, a carbamylated derivative of this compound, from the gastrointestinal tract is relatively slow, yet its bioavailability approaches 100% with the conventional tablet formulation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vivo, this compound shows robust anti-myocardial injury activity by improving cardiac function, reducing myocardial infarction, and inhibiting macrophage-mediated inflammation . In vitro, this compound strongly inhibits the transcription and the expression levels of inflammatory cytokines in macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the properties of this compound. Thermoanalytical studies have shown that strong sublimation of this compound is observed at temperatures even tens of degrees lower than its melting point . Furthermore, heat treatment can induce an irreversible phase transition in the compound .

Biochemical Analysis

Biochemical Properties

Iminostilbene has been identified as a modulator of the enzyme pyruvate kinase isozyme type M2 (PKM2) . PKM2 is a key enzyme in glycolysis, a fundamental biochemical reaction in cells . This compound binds to PKM2 in a dose-dependent manner , indicating a direct interaction between the compound and the enzyme.

Cellular Effects

In cellular models, this compound has been shown to have significant effects on macrophages, a type of white blood cell . It inhibits the transcription and expression levels of inflammatory cytokines in these cells . This suggests that this compound can influence cell function by modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKM2 . By binding to PKM2, this compound reduces the expression of PKM2, which in turn reduces the expression of HIF1α and the phosphorylation of STAT3 . These changes at the molecular level contribute to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

Thermodynamic and structural properties of this compound have been studied using various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . These studies reveal that strong sublimation of this compound is observed at temperatures even tens of degrees lower than its melting point .

Metabolic Pathways

This compound is metabolized in the liver via the epoxide-diol pathway . The main metabolite is pharmacologically active . Cytochrome P-450 3A4 is the major isoform responsible for this metabolism .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGTWRLJTMHIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871625
Record name Iminostilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256-96-2
Record name Dibenz[b,f]azepine
Source CAS Common Chemistry
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Record name Dibenzazepine
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Record name Iminostilbene
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Record name Iminostilbene
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Record name 5H-dibenz[b,f]azepine
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Record name DIBENZAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some efficient methods for synthesizing iminostilbene?

A1: Several methods exist for synthesizing this compound, including:

  • One-step synthesis from 2-aminostilbene: This method utilizes anhydrous phosphoric acid and achieves a high yield of over 95%. []
  • Reaction of o-toluidine and o-halotoluene: This "one-pot" method, catalyzed by a copper compound and L-proline in the presence of alkali, offers a simplified route with a yield exceeding 40%. []
  • Intramolecular rearrangement of 1-phenylindole: This one-step method, conducted in an acidic system using sulfuric acid, phosphoric acid, or polyphosphoric acid, provides a concise route with a yield of up to 48%. []
  • Catalytic dehydrogenation of iminodibenzyl: This method utilizes oxides-containing iron catalysts in the presence of steam and can achieve selectivities to this compound up to 94.9% at 90.4% iminodibenzyl conversion. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound (5H-dibenz[b,f]azepine) has the molecular formula C14H11N and a molecular weight of 193.24 g/mol.

Q3: How is this compound structurally characterized?

A3: this compound can be characterized using various spectroscopic techniques like NMR spectroscopy and mass spectrometry. Gas chromatography, coupled with mass spectrometry, has been employed to identify this compound and its metabolites in biological samples. []

Q4: Does this compound exhibit aggregation-induced emission (AIE)?

A4: While this compound itself doesn't display AIE, derivatives functionalized with specific donor groups, like in compound 2 (4‐(1,3‐dimethyl‐2,3‐dihydro‐1H‐benzimidazol‐2‐yl)‐dibenzazepine), exhibit AIE characteristics and demonstrate viscosity sensitivity. []

Q5: Can this compound be utilized in organic light-emitting devices (OLEDs)?

A5: Derivatives of this compound, like those incorporating benzothiadiazole, show potential as blue emitters in OLED devices. []

Q6: Is this compound used as a catalyst?

A6: While not typically used as a catalyst itself, this compound's synthesis often involves catalysts. For instance, the dehydrogenation of iminodibenzyl to this compound can be catalyzed by iron oxide/potassium salt catalysts. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry tools have been applied to investigate this compound. Quantum chemical calculations were used to study the antioxidant properties of this compound and related compounds, revealing their ability to transform into planar configurations upon radical formation. [] Molecular docking studies have also been used to understand the interaction of this compound derivatives with biological targets like GABA(A) receptors, providing insights into their potential anti-anxiety effects. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: Research suggests that substituting this compound at the 4-position with chlorine or a methyl group freezes the butterfly motion of the tricyclic ring system, potentially impacting its interaction with biological targets. [] Furthermore, studies on 4-substituted pirenzepine/telenzepine analogs, derived from this compound, revealed that specific atropisomers exhibit varying affinities towards the M1 muscarinic receptor. []

Q9: What is known about the stability of this compound?

A9: this compound derivatives, particularly those with N-acyl or N-aroyl substituents, undergo photochemical cyclodimerisation upon exposure to UV light, forming cyclobutane dimers. [] This sensitivity to light highlights the importance of considering storage conditions to prevent degradation.

Q10: What are the metabolic pathways of this compound in biological systems?

A10: this compound is metabolized via epoxidation of the ethylenic linkage when reacting with Fenton's reagent (Fe(II)/H2O2), a model system for cytochrome P450 activity. [] This metabolic route leads to the formation of 9-acridinecarbaldehyde, further oxidized to 9-acridone. []

Q11: Is this compound toxic? What are the safety concerns?

A11: this compound is a precursor to carbamazepine, an anticonvulsant drug. While generally considered safe for therapeutic use, carbamazepine is associated with several adverse effects, including hematological disorders. [, ] Research suggests that carbamazepine's metabolism by neutrophils leads to the formation of reactive metabolites, such as 9-acridine carboxaldehyde, which can covalently bind to cellular components, potentially contributing to toxicity. []

Q12: What analytical techniques are used to quantify this compound?

A12: Gas chromatography, particularly when coupled with mass spectrometry, is a commonly employed technique for detecting and quantifying this compound, especially in the context of pharmaceutical preparations and biological samples. [] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound and related impurities in pharmaceutical formulations. []

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